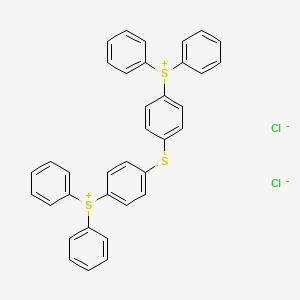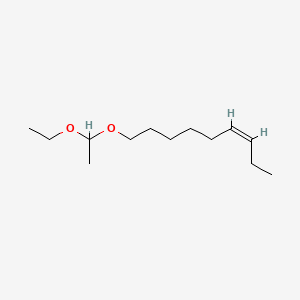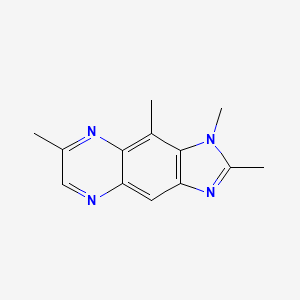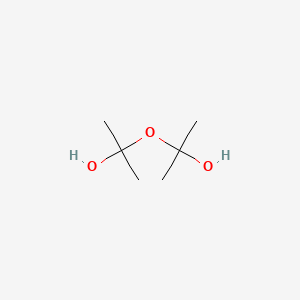
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride is a chemical compound with the molecular formula C36H28Cl2S3 and a molecular weight of 627.70852. It is known for its unique structure, which includes a sulfonium ion bonded to a thiodi-4,1-phenylene group and two diphenyl groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride typically involves the reaction of diphenyl sulfide with a suitable chlorinating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials and efficient separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The chloride ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride involves its interaction with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The compound’s ability to form stable complexes with other molecules also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, salt with 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonic acid (12): This compound has a similar structure but includes a different counterion.
(Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate): Another similar compound with a different anion.
Uniqueness
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride is unique due to its specific chloride counterions, which influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain applications where these properties are essential .
Properties
CAS No. |
74815-63-7 |
|---|---|
Molecular Formula |
C36H28Cl2S3 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dichloride |
InChI |
InChI=1S/C36H28S3.2ClH/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 |
InChI Key |
GYSNTKNTMCAODI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)










![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)


